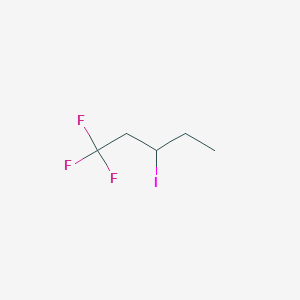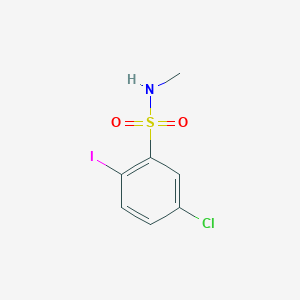
1,1,1-Trifluoro-3-iodopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-iodopentane is a halogenated hydrocarbon . It is a common organic compound that is widely used in scientific experiments.
Molecular Structure Analysis
The molecular formula of 1,1,1-Trifluoro-3-iodopentane is C5H8F3I . Its molecular weight is 252.02 .Chemical Reactions Analysis
In a study, the photochemically-initiated addition of trifluoroiodomethane to but-2-ene resulted in the major product being the 1:1 adduct 2-iodo-3-trifluoromethylbutane . This suggests that 1,1,1-Trifluoro-3-iodopentane could potentially be involved in similar reactions.Physical And Chemical Properties Analysis
1,1,1-Trifluoro-3-iodopentane is a liquid at ambient temperature . Its density at 25°C is 1.9110g/cm³ .Wissenschaftliche Forschungsanwendungen
Photochemical and Thermal Reactions
1,1,1-Trifluoro-3-iodopentane has been studied for its role in photochemically initiated reactions. For instance, when reacting with but-2-ene, it produces 2-iodo-3-trifluoromethylbutane as a major product. This indicates its potential in synthesizing complex organic compounds through photochemical processes (Davies, Haszeldine, & Tipping, 1980).
NMR Studies and Rotational Isomerism
The compound has been a subject of study in nuclear magnetic resonance (NMR) research, particularly in understanding rotational isomerism in fluoroacetones. This research contributes to a deeper understanding of molecular structures and the behavior of molecules under various conditions (Shapiro, Lin, & Johnston, 1973).
Addition to Unsaturated Systems
Studies have also explored the addition of free radicals to unsaturated systems using 1,1,1-Trifluoro-3-iodopentane. This research enhances our understanding of organic synthesis processes, particularly in the creation of complex organic molecules (Gregory, Haszeldine, & Tipping, 1971).
Synthesis of Fluorinated Compounds
The compound is utilized in the synthesis of fluorinated compounds such as epoxy ethers and olefination of perfluoroalkyl carboxylic esters. This has implications in the field of organic synthesis, providing pathways for creating various fluorinated organic compounds (Bégué, Bonnet-Delpon, & Kornilov, 2003).
Luminescence Studies in Ytterbium Complexes
The compound has been studied for its role in the luminescence of ytterbium(III) beta-diketonate complexes. These studies contribute to the field of inorganic chemistry, particularly in understanding the properties of rare earth metal complexes (Martín‐Ramos et al., 2013).
Vibrational Assignment and Molecular Structure
Research has also been conducted on the vibrational assignment and molecular structure of related compounds, contributing to the field of spectroscopy and molecular physics (Zahedi-Tabrizi et al., 2006).
Photoelectron Spectroscopy Studies
The high-resolution photoelectron spectra of compounds including 1,1,1-Trifluoro-3-iodopentane have been measured, contributing to our understanding of electronic structures and bonding in such molecules (Boschi & Salahub, 1974).
Safety And Hazards
The safety information for 1,1,1-Trifluoro-3-iodopentane includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-3-iodopentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3I/c1-2-4(9)3-5(6,7)8/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQYRCNQSYACAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)(F)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-iodopentane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methylphenyl)methyl]-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2373867.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2373870.png)
![tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate](/img/structure/B2373872.png)
![ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2373873.png)
![2-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2373877.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2373878.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2373882.png)


![5-Chloro-6-[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2373885.png)